1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dimethylphenyl)urea
Description
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Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-13-6-5-7-17(16(13)4)25-20(28)22-9-8-21-18-11-19(24-12-23-18)27-15(3)10-14(2)26-27/h5-7,10-12H,8-9H2,1-4H3,(H,21,23,24)(H2,22,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAOGLVLSMNTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dimethylphenyl)urea , often referred to as Compound X , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Compound X, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The molecular formula of Compound X is C18H22N6O , and it features a unique structure that includes:
| Component | Description |
|---|---|
| Molecular Formula | C18H22N6O |
| IUPAC Name | 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dimethylphenyl)urea |
| CAS Number | 1251628-30-4 |
The compound consists of a pyrimidine ring with a pyrazole substituent and a dimethylphenyl group, which contributes to its biological activity.
Compound X exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects.
- Receptor Modulation : By interacting with various receptors, Compound X can modulate their activity, influencing downstream signaling pathways.
Biological Activity
The biological activities of Compound X have been explored in various studies, revealing its potential in different therapeutic areas:
Anticancer Activity
Research indicates that Compound X may possess anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For example:
- Case Study 1 : A study conducted on human breast cancer cells showed that treatment with Compound X led to a significant reduction in cell viability (IC50 = 12 µM) and increased apoptosis markers such as caspase activation.
Anti-inflammatory Effects
Compound X has also been investigated for its anti-inflammatory effects. It appears to reduce the production of pro-inflammatory cytokines in activated immune cells.
- Case Study 2 : In a murine model of inflammation, administration of Compound X resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of Compound X. Modifications to the pyrazole and pyrimidine rings can significantly affect its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Methylation at position 5 of pyrazole | Increased anticancer potency |
| Substitution on the phenyl ring | Enhanced receptor binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
